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Compound of Interest

Compound Name: Sulfo-Cy5 carboxylic acid

Cat. No.: B12381988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye ideal for labeling nucleic

acid probes for various hybridization techniques, including Fluorescence In Situ Hybridization

(FISH).[1] Its sulfonated form enhances water solubility, making it suitable for labeling

biomolecules in aqueous environments and reducing the potential for aggregation that can

occur with non-sulfonated cyanine dyes.[2][3] Probes labeled with Sulfo-Cy5 are excited

maximally at approximately 646 nm and emit at around 662 nm, falling within a spectral range

where cellular autofluorescence is minimal, thereby providing a high signal-to-noise ratio.[2]

This characteristic is particularly advantageous for the detection of low-abundance nucleic acid

targets in complex biological samples.

Key Advantages of Sulfo-Cy5 Labeled Probes:
High Water Solubility: The sulfonate groups confer excellent water solubility, simplifying the

labeling process and preventing aggregation of the labeled probes.[2][3]

Bright Far-Red Fluorescence: Sulfo-Cy5 exhibits a high extinction coefficient and a good

quantum yield, resulting in bright fluorescent signals.[3]

Low Background: The far-red emission spectrum minimizes interference from cellular

autofluorescence, leading to improved sensitivity.
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High Photostability: Sulfo-Cy5 is known for its high photostability, allowing for longer

exposure times during image acquisition without significant signal loss.[2]

Versatility: Sulfo-Cy5 labeled probes are compatible with a wide range of fluorescence

microscopy and imaging systems.[2]

Applications
Sulfo-Cy5 labeled nucleic acid probes are powerful tools for a variety of molecular biology and

diagnostic applications, including:

Fluorescence In Situ Hybridization (FISH): Detection and localization of specific DNA or RNA

sequences within cells and tissues.[4][5]

Chromosome Painting: Visualization of entire chromosomes for karyotyping and detection of

chromosomal abnormalities.

Gene Mapping: Identification of the chromosomal location of specific genes.

Gene Expression Analysis: Quantification and localization of mRNA transcripts.

Microarrays: Detection of specific nucleic acid sequences in high-throughput screening.

Quantitative Data Summary
The following table summarizes the key quantitative properties of Sulfo-Cy5 dye, which are

critical for designing and interpreting nucleic acid hybridization experiments.
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Property Value Reference

Excitation Maximum (Ex) ~646 nm [2]

Emission Maximum (Em) ~662 nm [2]

Molar Extinction Coefficient 271,000 cm⁻¹M⁻¹ [3]

Quantum Yield (Φ) 0.28 [3]

Recommended Laser Line 633 nm or 647 nm

pH Range for Labeling 8.3 - 9.0

Storage Conditions (Dye)
-20°C, protected from light and

moisture

Experimental Protocols
Protocol 1: Labeling of Amino-Modified
Oligonucleotides with Sulfo-Cy5 Carboxylic Acid
This protocol describes a two-step process for labeling an amino-modified oligonucleotide with

Sulfo-Cy5 carboxylic acid. The carboxylic acid is first activated to a more reactive Sulfo-NHS

ester using EDC and Sulfo-NHS, which then readily reacts with the primary amine on the

oligonucleotide.[6]

Materials:

Sulfo-Cy5 carboxylic acid

Amino-modified oligonucleotide (desalted or purified)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-Hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5[7]
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Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Nuclease-free water

Purification column (e.g., desalting or HPLC)

Procedure:

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the Labeling

Buffer to a concentration of 1-5 mg/mL.

Activation of Sulfo-Cy5 Carboxylic Acid:

Dissolve Sulfo-Cy5 carboxylic acid in anhydrous DMF or DMSO to a concentration of 10

mg/mL.

In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of

10 mg/mL each. These solutions should be prepared fresh.

To activate the dye, mix the Sulfo-Cy5 carboxylic acid solution with the EDC/Sulfo-NHS

solution at a molar ratio of 1:10:20 (Dye:EDC:Sulfo-NHS).

Incubate the activation reaction for 15-30 minutes at room temperature.

Labeling Reaction:

Add the activated Sulfo-Cy5 solution to the oligonucleotide solution. A 10- to 20-fold molar

excess of the activated dye over the oligonucleotide is recommended.

Incubate the reaction for 2-4 hours at room temperature, protected from light.[7]

Quenching of Reaction (Optional): Add Quenching Buffer to the reaction mixture to a final

concentration of 10-50 mM and incubate for 15 minutes at room temperature to stop the

reaction.

Purification of the Labeled Probe:
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Purify the Sulfo-Cy5 labeled oligonucleotide from the unreacted dye and other reaction

components using a desalting column, ethanol precipitation, or reverse-phase HPLC.[8][9]

For HPLC purification, use a C18 column and a gradient of acetonitrile in a buffer like

triethylammonium acetate (TEAA).[8] Monitor the elution at 260 nm (oligonucleotide) and

~650 nm (Sulfo-Cy5).[8]

Quantification and Storage:

Determine the concentration of the labeled oligonucleotide by measuring the absorbance

at 260 nm.

Calculate the degree of labeling (DOL) by measuring the absorbance at ~650 nm and

using the molar extinction coefficient of Sulfo-Cy5.

Store the purified, labeled probe at -20°C in a light-protected tube.

Protocol 2: Fluorescence In Situ Hybridization (FISH)
This protocol provides a general guideline for performing FISH using a Sulfo-Cy5 labeled

oligonucleotide probe on fixed cells or tissue sections. Optimization of probe concentration,

hybridization temperature, and wash stringency may be required for specific applications.

Materials:

Sulfo-Cy5 labeled oligonucleotide probe

Coverslips and microscope slides

Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)[10]

Wash Buffers:

Wash Buffer 1: 2x SSC with 0.1% Tween-20

Wash Buffer 2: 0.4x SSC with 0.1% Tween-20 (for higher stringency)[11]

DAPI counterstain
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Antifade mounting medium

Humidified chamber

Incubator or water bath

Procedure:

Sample Preparation: Prepare and fix cells or tissue sections on microscope slides according

to standard cytogenetic protocols.

Pre-hybridization:

Dehydrate the samples through an ethanol series (e.g., 70%, 85%, 100%) and air dry.[12]

Apply Hybridization Buffer without the probe to the sample, cover with a coverslip, and

incubate in a humidified chamber at 37°C for 30-60 minutes. This step helps to block non-

specific binding sites.

Denaturation:

Denature the probe by heating it in Hybridization Buffer at 75-80°C for 5-10 minutes, then

immediately place it on ice.

Denature the cellular DNA on the slide by immersing it in a denaturation solution (e.g.,

70% formamide/2x SSC) at 70-75°C for 2-5 minutes, followed by dehydration in a cold

ethanol series.

Hybridization:

Remove the pre-hybridization buffer from the slide.

Apply the denatured Sulfo-Cy5 labeled probe in Hybridization Buffer to the sample.

Cover with a coverslip, seal the edges to prevent evaporation, and incubate in a

humidified chamber at 37°C overnight.

Post-Hybridization Washes:
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Carefully remove the coverslip.

Wash the slides in Wash Buffer 1 at room temperature for 2 x 5 minutes to remove excess

probe.

For higher stringency, wash the slides in pre-warmed Wash Buffer 2 at 42-50°C for 5-10

minutes.[11] The stringency can be adjusted by altering the salt concentration (SSC) and

temperature.

Counterstaining and Mounting:

Rinse the slides briefly in PBS.

Counterstain the nuclei with DAPI.

Mount the coverslip using an antifade mounting medium.

Visualization:

Visualize the fluorescent signals using a fluorescence microscope equipped with

appropriate filter sets for Sulfo-Cy5 (far-red) and DAPI (blue).

Visualizations
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Click to download full resolution via product page

Caption: Workflow for labeling amino-modified oligonucleotides with Sulfo-Cy5 carboxylic
acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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